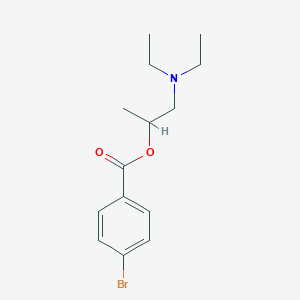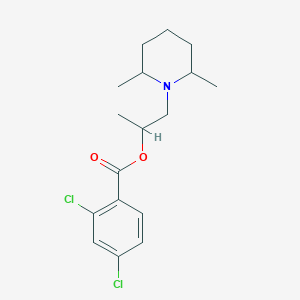
N-benzyl-3,5-ditert-butyl-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-3,5-ditert-butyl-N-methylbenzamide (BDTMB) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDTMB is a white crystalline powder that is soluble in organic solvents such as ethanol, chloroform, and acetone. It has a molecular weight of 325.47 g/mol and a melting point of 106-108°C.
Aplicaciones Científicas De Investigación
N-benzyl-3,5-ditert-butyl-N-methylbenzamide has several potential applications in scientific research. One of the most significant applications of this compound is in the field of organic chemistry. This compound is a useful reagent for the protection of amines in organic synthesis. It can be used as a protecting group for primary amines, which can then be selectively deprotected under mild conditions to yield the desired product. This compound can also be used as a reagent for the synthesis of various heterocyclic compounds.
Mecanismo De Acción
N-benzyl-3,5-ditert-butyl-N-methylbenzamide is known to inhibit the activity of serine proteases, which are enzymes that play a crucial role in several biological processes such as blood coagulation, digestion, and immune response. This compound binds to the active site of serine proteases and forms a covalent bond with the serine residue, thereby irreversibly inhibiting the enzyme activity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of various serine proteases such as trypsin, chymotrypsin, and thrombin. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In vivo studies have demonstrated that this compound can reduce inflammation and improve liver function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using N-benzyl-3,5-ditert-butyl-N-methylbenzamide in lab experiments is its ease of synthesis and purification. This compound is relatively stable and can be stored for an extended period without significant degradation. However, one of the limitations of using this compound in lab experiments is its irreversible inhibition of serine proteases. This property can make it challenging to study the kinetics and mechanism of enzyme inhibition.
Direcciones Futuras
There are several potential future directions for the research and development of N-benzyl-3,5-ditert-butyl-N-methylbenzamide. One of the most significant areas of research is the development of this compound-based inhibitors for specific serine proteases. Another potential direction is the use of this compound as a tool for studying the role of serine proteases in various biological processes. Additionally, this compound can be used as a starting material for the synthesis of novel heterocyclic compounds with potential applications in drug discovery and development.
Conclusion:
In conclusion, this compound is a versatile chemical compound with several potential applications in scientific research. Its ease of synthesis, stability, and irreversible inhibition of serine proteases make it a valuable tool for organic synthesis and the study of various biological processes. Further research and development of this compound-based inhibitors and heterocyclic compounds can lead to the discovery of novel drugs with potential therapeutic applications.
Métodos De Síntesis
N-benzyl-3,5-ditert-butyl-N-methylbenzamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of benzylamine with 3,5-ditert-butylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then further reacted with methylamine to yield the final product, this compound. The synthesis of this compound is relatively simple and can be easily scaled up for large-scale production.
Propiedades
Fórmula molecular |
C23H31NO |
|---|---|
Peso molecular |
337.5 g/mol |
Nombre IUPAC |
N-benzyl-3,5-ditert-butyl-N-methylbenzamide |
InChI |
InChI=1S/C23H31NO/c1-22(2,3)19-13-18(14-20(15-19)23(4,5)6)21(25)24(7)16-17-11-9-8-10-12-17/h8-15H,16H2,1-7H3 |
Clave InChI |
IIULYEZIUVGRAU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)N(C)CC2=CC=CC=C2)C(C)(C)C |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1)C(=O)N(C)CC2=CC=CC=C2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B294908.png)
![1-[Benzyl(methyl)amino]propan-2-yl 4-bromobenzoate](/img/structure/B294909.png)


![2,4-dichloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B294917.png)
![1-[Benzyl(methyl)amino]propan-2-yl 2-iodobenzoate](/img/structure/B294919.png)







